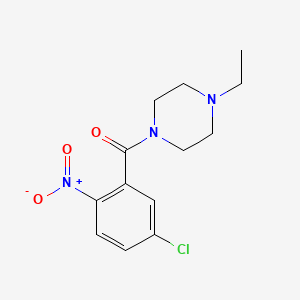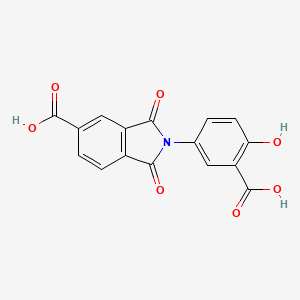
2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid, also known as CI-994, is a small molecule that belongs to the class of histone deacetylase inhibitors (HDACIs). It has been extensively studied for its potential therapeutic applications in cancer, neurodegenerative diseases, and other disorders.
作用機序
2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid exerts its anti-cancer effects through the inhibition of HDACs, which are enzymes that regulate the acetylation of histone proteins. HDACs play a critical role in the epigenetic regulation of gene expression, and their dysregulation has been implicated in various diseases, including cancer. By inhibiting HDACs, 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid promotes the acetylation of histone proteins, leading to changes in gene expression that can induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of Toxoplasma gondii, a parasitic protozoan that causes toxoplasmosis. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Huntington's disease.
実験室実験の利点と制限
One advantage of 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid is that it has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation is that it has poor solubility in aqueous solutions, which can make it difficult to administer in animal models and clinical trials.
将来の方向性
There are several future directions for research on 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid. One area of interest is the development of more potent and selective HDACIs that have fewer off-target effects. Another area of interest is the use of 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in combination with other therapies, such as immunotherapy or targeted therapies, to enhance their efficacy. Finally, there is a need for further research on the potential therapeutic applications of 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid in neurodegenerative diseases and other disorders.
合成法
The synthesis of 2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid involves several steps, including the reaction of 3-nitro-4-hydroxybenzoic acid with phthalic anhydride, followed by reduction and cyclization. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学的研究の応用
2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid has been studied extensively for its potential therapeutic applications in cancer. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including leukemia, breast, prostate, and lung cancer. It has also been shown to enhance the efficacy of other chemotherapeutic agents, such as cisplatin and doxorubicin.
特性
IUPAC Name |
2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO7/c18-12-4-2-8(6-11(12)16(23)24)17-13(19)9-3-1-7(15(21)22)5-10(9)14(17)20/h1-6,18H,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSROQCRWDQCJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)C3=CC(=C(C=C3)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-carboxy-4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

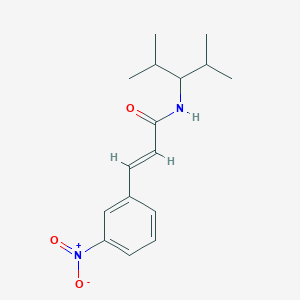

![5-bromo-N-[3-(1-piperidinyl)propyl]-2-thiophenesulfonamide](/img/structure/B5851667.png)
![2-(methylthio)-4-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B5851670.png)
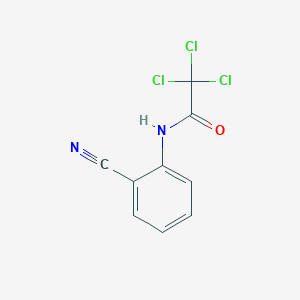
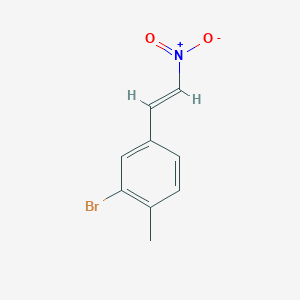
![9-tert-butyl-3,3-dimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B5851702.png)
![N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5851709.png)

![ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851719.png)
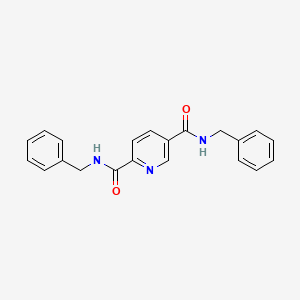
![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]azepane](/img/structure/B5851726.png)
